1,3-Diaminoacetone dihydrochloride monohydrate

Übersicht

Beschreibung

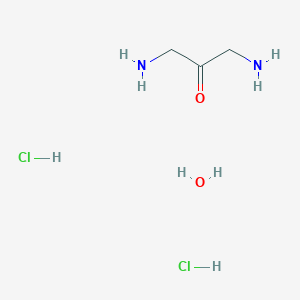

1,3-Diaminoacetone dihydrochloride monohydrate is a chemical compound with the molecular formula H₂NCH₂COCH₂NH₂·2HCl·H₂O. It is a crystalline solid that is often used in various chemical and biological research applications. The compound is known for its unique properties, including its ability to form stable complexes with various metal ions and its reactivity with different chemical reagents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diaminoacetone dihydrochloride monohydrate can be synthesized through several methods. One common method involves the reaction of 1,3-dichloroacetone with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

Starting Material: 1,3-Dichloroacetone

Reagent: Ammonia or an amine

Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 0-5°C, to prevent side reactions.

The product is then purified through crystallization to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

1,3-Diaminoacetone dihydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation

The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction

The ketone group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution

The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles. For example, the reaction with alkyl halides can lead to the formation of N-alkylated derivatives.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and N-alkylated derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1. Complexation Studies

The compound is used to study the formation of metal complexes, which are crucial in understanding coordination chemistry. It can form stable complexes with various metal ions, aiding in the exploration of metal-ligand interactions.

2. Synthesis of Heterocycles

1,3-Diaminoacetone dihydrochloride monohydrate serves as a precursor for synthesizing heterocyclic compounds such as oxazoles and oxazolones. These compounds have significant applications in pharmaceuticals and agrochemicals .

Biology

1. Enzyme Inhibition Studies

This compound is utilized to investigate the inhibition of enzymes that interact with amine groups. Its ability to form stable complexes allows researchers to study enzyme kinetics and mechanisms.

2. Protein Modification

The compound is employed in modifying proteins through amine-reactive chemistry, enabling the development of bioconjugates for therapeutic applications .

Medicine

1. Drug Development

this compound is explored as a potential intermediate in synthesizing pharmaceutical compounds. Its reactivity can facilitate the creation of novel drug candidates.

2. Biomarker Studies

It is also used in developing biomarkers for various diseases, contributing to advancements in diagnostic tools .

Industry

1. Catalysis

In industrial applications, this compound acts as a ligand in catalytic processes, enhancing reaction efficiency and selectivity in chemical manufacturing.

2. Material Science

It plays a role in synthesizing novel materials with unique properties, particularly those that require specific chemical functionalities.

Case Studies

Wirkmechanismus

The mechanism of action of 1,3-diaminoacetone dihydrochloride monohydrate involves its interaction with various molecular targets:

Molecular Targets: The compound primarily targets enzymes and proteins that have reactive sites for amine groups.

Pathways Involved: It can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modify protein structures through covalent bonding with amine-reactive residues.

Vergleich Mit ähnlichen Verbindungen

1,3-Diaminoacetone dihydrochloride monohydrate can be compared with other similar compounds, such as:

1,3-Diamino-2-propanol: This compound has similar amine groups but differs in its hydroxyl group, which affects its reactivity and applications.

1,3-Dichloroacetone: While this compound is a precursor in the synthesis of this compound, it has different chemical properties and reactivity due to the presence of chlorine atoms.

3,5-Diaminobenzoic Acid: This compound contains amine groups but is structurally different due to the aromatic ring, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its combination of amine and ketone groups, which provide versatile reactivity and a wide range of applications in various fields.

Biologische Aktivität

1,3-Diaminoacetone dihydrochloride monohydrate (CAS Number: 207226-24-2) is a chemical compound characterized by the molecular formula . This compound is a crystalline solid known for its diverse applications in chemical and biological research due to its unique structural properties, particularly its amine and ketone functional groups.

Synthesis Methods

This compound can be synthesized through various methods, with one common approach involving the reaction of 1,3-dichloroacetone with ammonia or an amine under controlled conditions. The synthesis typically follows these steps:

- Starting Material: 1,3-Dichloroacetone

- Reagent: Ammonia or an amine

- Conditions: Aqueous medium at temperatures around 0-5°C to minimize side reactions.

The product is purified through crystallization to yield high-purity compound suitable for research applications.

Chemical Reactions

The compound exhibits reactivity through various chemical transformations:

- Oxidation: Can be oxidized to form oximes or nitriles using agents like hydrogen peroxide.

- Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions: The amine groups can undergo nucleophilic substitution with electrophiles, leading to N-alkylated derivatives.

The biological activity of this compound primarily involves its interaction with enzymes and proteins that contain reactive sites for amine groups. It can inhibit enzyme activity by forming stable complexes at the active sites, thereby blocking substrate access. Additionally, it can covalently modify protein structures through reactions with amine-reactive residues.

Applications in Biological Research

This compound has several notable applications in biological research:

- Enzyme Inhibition Studies: Used to investigate the inhibition mechanisms of various enzymes.

- Protein Modification: Employed in the modification of proteins through amine-reactive chemistry, which is crucial for studying protein function and interactions.

- Drug Development: Explored as an intermediate in synthesizing pharmaceutical compounds, potentially contributing to new therapeutic agents.

- Biomarker Studies: Utilized in developing biomarkers for various diseases, enhancing diagnostic capabilities .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various experimental setups:

- Enzyme Activity Inhibition : A study showed that the compound could effectively inhibit certain proteases by binding to their active sites, leading to a decrease in enzymatic activity.

- Protein Conjugation : In another study, the compound was used to modify proteins for labeling purposes in immunoassays, demonstrating its utility in bioconjugation techniques.

- Metal Complexation : The ability of this compound to form stable complexes with metal ions has been explored in coordination chemistry, providing insights into metal ion behavior in biological systems .

Comparative Analysis

When compared with similar compounds such as 1,3-diamino-2-propanol and 3,5-diaminobenzoic acid, this compound exhibits distinct reactivity patterns due to its unique combination of functional groups. This versatility makes it a valuable tool across various fields including medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

1,3-diaminopropan-2-one;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGWIZCBVTVWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CN)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597912 | |

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-24-2 | |

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.